molecular formula C16H13N3O B7459928 3-amino-N-quinolin-8-ylbenzamide

3-amino-N-quinolin-8-ylbenzamide

Cat. No. B7459928
M. Wt: 263.29 g/mol
InChI Key: BSJFGAQNAICKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-quinolin-8-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biological research. This compound is a member of the quinoline family and possesses a unique chemical structure that makes it a promising candidate for developing new drugs and exploring its biological properties.

Mechanism of Action

The mechanism of action of 3-amino-N-quinolin-8-ylbenzamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, in the study by Zhang et al., it was proposed that 3-amino-N-quinolin-8-ylbenzamide inhibited the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation.
Biochemical and Physiological Effects
3-amino-N-quinolin-8-ylbenzamide has been reported to exhibit various biochemical and physiological effects. In addition to its antitumor and antiviral activities, this compound has been found to possess anti-inflammatory properties. In a study by Li et al., 3-amino-N-quinolin-8-ylbenzamide was shown to reduce the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Furthermore, this compound has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter involved in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-amino-N-quinolin-8-ylbenzamide in lab experiments is its unique chemical structure, which makes it a promising candidate for developing new drugs and exploring its biological properties. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for research on 3-amino-N-quinolin-8-ylbenzamide. One area of interest is exploring its potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of new synthesis methods and the modification of the chemical structure of 3-amino-N-quinolin-8-ylbenzamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 3-amino-N-quinolin-8-ylbenzamide involves the reaction of 8-aminoquinoline with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. This method has been reported in the literature and has been used by many researchers to synthesize 3-amino-N-quinolin-8-ylbenzamide.

Scientific Research Applications

3-amino-N-quinolin-8-ylbenzamide has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. In a study conducted by Zhang et al., 3-amino-N-quinolin-8-ylbenzamide was found to inhibit the growth of human lung cancer cells by inducing cell cycle arrest and apoptosis. Another study by Chen et al. reported that this compound exhibited potent antiviral activity against the hepatitis C virus.

properties

IUPAC Name

3-amino-N-quinolin-8-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,17H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJFGAQNAICKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)N)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-quinolin-8-ylbenzamide

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